4-Ethyl-3-iodobenzoic acid 4-Ethyl-3-iodobenzoic acid
Brand Name: Vulcanchem
CAS No.: 103441-03-8
VCID: VC21317994
InChI: InChI=1S/C9H9IO2/c1-2-6-3-4-7(9(11)12)5-8(6)10/h3-5H,2H2,1H3,(H,11,12)
SMILES: CCC1=C(C=C(C=C1)C(=O)O)I
Molecular Formula: C9H9IO2
Molecular Weight: 276.07 g/mol

4-Ethyl-3-iodobenzoic acid

CAS No.: 103441-03-8

Cat. No.: VC21317994

Molecular Formula: C9H9IO2

Molecular Weight: 276.07 g/mol

* For research use only. Not for human or veterinary use.

4-Ethyl-3-iodobenzoic acid - 103441-03-8

Specification

CAS No. 103441-03-8
Molecular Formula C9H9IO2
Molecular Weight 276.07 g/mol
IUPAC Name 4-ethyl-3-iodobenzoic acid
Standard InChI InChI=1S/C9H9IO2/c1-2-6-3-4-7(9(11)12)5-8(6)10/h3-5H,2H2,1H3,(H,11,12)
Standard InChI Key TUAVSACXCXUOSJ-UHFFFAOYSA-N
SMILES CCC1=C(C=C(C=C1)C(=O)O)I
Canonical SMILES CCC1=C(C=C(C=C1)C(=O)O)I

Introduction

Physical and Chemical Properties

4-Ethyl-3-iodobenzoic acid is an aromatic carboxylic acid with the molecular formula C9H9IO2 and a molecular weight of 276.07 g/mol . This compound represents a substituted benzoic acid where the hydrogen atoms at positions 3 and 4 of the benzene ring are replaced by iodine and ethyl groups, respectively.

Basic Properties

The physical and chemical properties of 4-Ethyl-3-iodobenzoic acid are summarized in the following table:

PropertyValueSource
Molecular FormulaC9H9IO2
Molecular Weight276.07 g/mol
CAS Number103441-03-8
SynonymsBenzoic acid, 4-ethyl-3-iodo-
InChI KeyTUAVSACXCXUOSJ-UHFFFAOYSA-N
PubChem ID22069809

Structural Features

The compound features a benzoic acid core with an iodine atom at position 3 and an ethyl group at position 4 of the benzene ring. This substitution pattern contributes to its unique chemical behavior and applications. The presence of the iodine atom, which is a good leaving group, makes this compound particularly useful in various chemical transformations, especially in coupling reactions and nucleophilic substitutions.

Physicochemical Parameters

Advanced physicochemical parameters of 4-Ethyl-3-iodobenzoic acid provide insights into its behavior in biological systems and chemical reactions:

ParameterValueSource
Number of heavy atoms12
Number of aromatic heavy atoms6
Fraction Csp30.22
Number of rotatable bonds2
Number of H-bond acceptors2.0
Number of H-bond donors1.0
Molar Refractivity55.89
Topological Polar Surface Area (TPSA)37.3 Ų

Structure and Identification

The structural elucidation and identification of 4-Ethyl-3-iodobenzoic acid are essential for confirming its identity and purity in various applications. Multiple analytical methods can be employed for this purpose, including spectroscopic techniques and chromatographic analysis.

Spectroscopic Identification

Spectroscopic techniques provide valuable information about the structural features of 4-Ethyl-3-iodobenzoic acid. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the presence and positions of the ethyl group, iodine atom, and carboxylic acid functionality. Infrared (IR) spectroscopy can identify the characteristic absorption bands of the carboxylic acid group, typically showing strong C=O stretching around 1700 cm⁻¹ and O-H stretching in the 2500-3300 cm⁻¹ range.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are valuable techniques for determining the purity of 4-Ethyl-3-iodobenzoic acid and distinguishing it from structural analogs. These methods are particularly important in quality control processes in pharmaceutical and chemical industries.

Structural Representation

The molecular structure of 4-Ethyl-3-iodobenzoic acid can be represented using various notations:

RepresentationValueSource
Canonical SMILESCCC1=C(C=C(C=C1)C(=O)O)I
InChIInChI=1S/C9H9IO2/c1-2-6-3-4-7(9(11)12)5-8(6)10/h3-5H,2H2,1H3,(H,11,12)

Chemical Reactivity

Carboxylic Acid Reactions

As a carboxylic acid, 4-Ethyl-3-iodobenzoic acid can undergo typical reactions associated with this functional group, including:

  • Esterification to form corresponding esters

  • Amidation to form amides

  • Reduction to alcohols

  • Decarboxylation under specific conditions

These transformations are valuable for creating derivatives with modified properties and functions.

Iodine-Mediated Reactions

The iodine atom at position 3 is particularly important for the reactivity of this compound. As a good leaving group, it facilitates various transformations:

  • Metal-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck, etc.)

  • Nucleophilic aromatic substitution

  • Metal-halogen exchange reactions

  • Radical reactions

These reactions make 4-Ethyl-3-iodobenzoic acid an excellent building block for constructing more complex molecular architectures.

Ethyl Group Modifications

The ethyl group at position 4 can undergo several transformations:

  • Oxidation to form carboxylic acids or aldehydes

  • Radical-mediated functionalization

  • Electrophilic substitution reactions

These reactions further expand the synthetic utility of this compound in organic chemistry.

Applications in Research and Industry

4-Ethyl-3-iodobenzoic acid serves as a valuable intermediate and building block in various scientific and industrial applications due to its unique structural features and reactivity profile.

Synthetic Applications

In organic synthesis, 4-Ethyl-3-iodobenzoic acid functions as a versatile building block for constructing more complex molecular structures. The iodine atom allows for selective functionalization through various coupling reactions, making this compound particularly useful in medicinal chemistry and materials science. These synthetic applications include the development of pharmaceutical intermediates, agrochemicals, and specialty chemicals.

Analytical Chemistry Applications

The compound can serve as a reference standard in analytical chemistry, particularly in the development and validation of chromatographic methods. Its well-defined structure and properties make it suitable for calibrating analytical instruments and establishing quality control protocols in chemical analysis.

Materials Science Applications

In materials science, 4-Ethyl-3-iodobenzoic acid can be incorporated into polymer matrices to enhance properties such as thermal stability and chemical resistance. The aromatic structure with specific substituents can influence intermolecular interactions, potentially leading to materials with improved performance characteristics.

Biological Properties

The biological properties of 4-Ethyl-3-iodobenzoic acid are shaped by its structural features and physicochemical characteristics, which influence how it interacts with biological systems.

Pharmacokinetic Properties

The pharmacokinetic profile of 4-Ethyl-3-iodobenzoic acid provides insights into its behavior within biological systems:

ParameterValueSource
GI absorptionHigh
Blood-Brain Barrier permeantYes
P-glycoprotein substrateNo
CYP1A2 inhibitorNo
CYP2C19 inhibitorNo
CYP2C9 inhibitorNo
CYP2D6 inhibitorNo
CYP3A4 inhibitorNo
Log Kp (skin permeation)-5.93 cm/s

These properties suggest that 4-Ethyl-3-iodobenzoic acid has favorable absorption characteristics and can cross the blood-brain barrier, which may be relevant for certain pharmaceutical applications.

Lipophilicity Parameters

The lipophilicity of 4-Ethyl-3-iodobenzoic acid, as indicated by various partition coefficient (Log P) measurements, influences its distribution in biological systems:

Log P TypeValueSource
Log Po/w (iLOGP)1.99
Log Po/w (XLOGP3)2.9
Log Po/w (WLOGP)2.55
Log Po/w (MLOGP)3.11
Log Po/w (SILICOS-IT)2.98
Consensus Log Po/w2.71

The consensus Log Po/w value of 2.71 indicates moderate lipophilicity, suggesting balanced distribution between aqueous and lipid phases in biological systems.

Hazard AspectClassificationSource
GHS SymbolGHS07 (Warning)
Signal WordWarning
Hazard StatementsH302-H315-H319-H335
Precautionary StatementsP261-P280-P301+P312-P302+P352-P305+P351+P338

These classifications indicate that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

Emergency Procedures

In case of accidents involving 4-Ethyl-3-iodobenzoic acid, the following emergency procedures are recommended:

  • If swallowed: Call a poison center/doctor if you feel unwell (P301+P312)

  • If on skin: Wash with plenty of water (P302+P352)

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338)

  • Seek immediate medical attention if symptoms persist or worsen

Comparison with Similar Compounds

Comparing 4-Ethyl-3-iodobenzoic acid with structurally related compounds provides insights into structure-activity relationships and helps rationalize its unique properties and applications.

Comparison with 4-Chloro-3-iodobenzoic acid

4-Chloro-3-iodobenzoic acid (CAS: 42860-04-8) is a closely related compound where the ethyl group at position 4 is replaced by a chlorine atom. This structural difference leads to distinct physical and chemical properties:

Property4-Ethyl-3-iodobenzoic acid4-Chloro-3-iodobenzoic acidSource
Molecular FormulaC9H9IO2C7H4ClIO2
Molecular Weight276.07 g/mol282.463 g/mol
Melting PointNot specified in sources222-224°C
Boiling PointNot specified in sources371.7±27.0°C at 760 mmHg
DensityNot specified in sources2.1±0.1 g/cm³

The presence of chlorine instead of an ethyl group significantly alters the electronic properties of the molecule, affecting its reactivity, solubility, and potentially its biological activity. The chlorine atom, being electronegative, withdraws electron density from the aromatic ring, whereas the ethyl group has an electron-donating effect, leading to different reactivity patterns.

Comparison with Other Benzoic Acid Derivatives

Other substituted benzoic acids show varying properties based on their substitution patterns:

  • Unsubstituted benzoic acid lacks the functionality at positions 3 and 4, resulting in different chemical reactivity and physical properties.

  • 3-Iodobenzoic acid lacks the ethyl group at position 4, which affects its lipophilicity and reactivity.

  • 4-Ethylbenzoic acid lacks the iodine at position 3, which significantly changes its utility in coupling reactions and other transformations where the iodine serves as a leaving group.

These structural differences translate into variations in physicochemical properties, reactivity profiles, and applications across different scientific and industrial contexts.

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